Cas no 2228461-41-2 (2-(3-ethylthiophen-2-yl)prop-2-en-1-amine)

2-(3-ethylthiophen-2-yl)prop-2-en-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(3-ethylthiophen-2-yl)prop-2-en-1-amine
- 2228461-41-2
- EN300-1731767
-
- インチ: 1S/C9H13NS/c1-3-8-4-5-11-9(8)7(2)6-10/h4-5H,2-3,6,10H2,1H3
- InChIKey: GJXLSCWBHOYSLR-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(CC)=C1C(=C)CN
計算された属性
- せいみつぶんしりょう: 167.07687059g/mol
- どういたいしつりょう: 167.07687059g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 54.3Ų
2-(3-ethylthiophen-2-yl)prop-2-en-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1731767-0.5g |
2-(3-ethylthiophen-2-yl)prop-2-en-1-amine |
2228461-41-2 | 0.5g |
$1811.0 | 2023-09-20 | ||
Enamine | EN300-1731767-5.0g |
2-(3-ethylthiophen-2-yl)prop-2-en-1-amine |
2228461-41-2 | 5g |
$5470.0 | 2023-06-04 | ||
Enamine | EN300-1731767-10.0g |
2-(3-ethylthiophen-2-yl)prop-2-en-1-amine |
2228461-41-2 | 10g |
$8110.0 | 2023-06-04 | ||
Enamine | EN300-1731767-1g |
2-(3-ethylthiophen-2-yl)prop-2-en-1-amine |
2228461-41-2 | 1g |
$1887.0 | 2023-09-20 | ||
Enamine | EN300-1731767-5g |
2-(3-ethylthiophen-2-yl)prop-2-en-1-amine |
2228461-41-2 | 5g |
$5470.0 | 2023-09-20 | ||
Enamine | EN300-1731767-2.5g |
2-(3-ethylthiophen-2-yl)prop-2-en-1-amine |
2228461-41-2 | 2.5g |
$3696.0 | 2023-09-20 | ||
Enamine | EN300-1731767-0.1g |
2-(3-ethylthiophen-2-yl)prop-2-en-1-amine |
2228461-41-2 | 0.1g |
$1660.0 | 2023-09-20 | ||
Enamine | EN300-1731767-1.0g |
2-(3-ethylthiophen-2-yl)prop-2-en-1-amine |
2228461-41-2 | 1g |
$1887.0 | 2023-06-04 | ||
Enamine | EN300-1731767-0.05g |
2-(3-ethylthiophen-2-yl)prop-2-en-1-amine |
2228461-41-2 | 0.05g |
$1584.0 | 2023-09-20 | ||
Enamine | EN300-1731767-0.25g |
2-(3-ethylthiophen-2-yl)prop-2-en-1-amine |
2228461-41-2 | 0.25g |
$1735.0 | 2023-09-20 |
2-(3-ethylthiophen-2-yl)prop-2-en-1-amine 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
2-(3-ethylthiophen-2-yl)prop-2-en-1-amineに関する追加情報
Chemical Profile of 2-(3-ethylthiophen-2-yl)prop-2-en-1-amine (CAS No: 2228461-41-2)
2-(3-ethylthiophen-2-yl)prop-2-en-1-amine, identified by its CAS number 2228461-41-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a conjugated system of a thiophene ring and an amine-substituted propenyl group, has garnered attention due to its structural versatility and potential biological activities. The presence of the ethylthiophene moiety introduces unique electronic properties, making it a valuable scaffold for designing novel chemical entities.
The structural framework of 2-(3-ethylthiophen-2-yl)prop-2-en-1-amine combines the aromatic stability of the thiophene ring with the reactivity of the amine and double bond functionalities. This combination allows for diverse chemical modifications, enabling researchers to explore its utility in synthesizing complex molecules. The compound's ability to participate in hydrogen bonding, π-stacking interactions, and metal coordination further enhances its appeal in medicinal chemistry applications.
In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their prevalence in bioactive natural products and synthetic drugs. The thiophene scaffold, in particular, is well-documented for its role in various therapeutic areas, including antimicrobial, antiviral, and anticancer agents. The incorporation of an ethylthiophene unit into 2-(3-ethylthiophen-2-yl)prop-2-en-1-amine not only retains these beneficial properties but also introduces additional layers of complexity that can be exploited for structure-based drug design.
One of the most compelling aspects of 2-(3-ethylthiophen-2-yl)prop-2-en-1-amine is its potential as a building block for more complex molecules. The amine group provides a site for further functionalization, allowing chemists to attach various pharmacologically relevant moieties. This flexibility has led to its exploration in the development of novel therapeutic agents targeting a range of diseases. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways, suggesting its utility in treating chronic inflammatory conditions.
The double bond in the propenyl group also offers opportunities for conformational diversity, which can be critical for optimizing binding affinity and pharmacokinetic properties. Researchers have leveraged this feature to design molecules with improved solubility and metabolic stability. Furthermore, the conjugation between the thiophene ring and the double bond can lead to interesting electronic properties, such as extended π-systems, which may enhance interactions with biological targets.
Recent studies have highlighted the importance of thiophene-based compounds in addressing emerging therapeutic challenges. For example, modifications of 2-(3-ethylthiophen-2-yl)prop-2-en-1-amine have been investigated for their potential to modulate neurotransmitter systems, offering insights into new treatments for neurological disorders. The compound's ability to cross the blood-brain barrier has made it an attractive candidate for central nervous system (CNS) drug development. Additionally, its interaction with metal ions has been explored as a means to enhance drug delivery systems.
The synthesis of 2-(3-ethylthiophen-2-ylopropenylamine) presents an interesting challenge due to the need to maintain regioselectivity during functionalization. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry techniques, have enabled more efficient access to this compound. These methods not only improve yield but also allow for greater control over stereochemistry, which is crucial for biological activity.
In conclusion, 2228461–41– 22–(3– ethyl– thiophene– 22– yl) prop – 22– en – 11 – amine represents a promising chemical entity with diverse applications in pharmaceutical research. Its unique structural features make it an excellent candidate for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic strategies, 2228461–41– 22–(3– ethyl– thiophene– 22– yl) prop – 22– en – 11 – amine is poised to play a significant role in advancing drug discovery efforts.
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